molecular formula C5H5N5 B14761054 Tetrazolo[1,5-a]pyridin-6-amine CAS No. 500787-45-1

Tetrazolo[1,5-a]pyridin-6-amine

Cat. No.: B14761054
CAS No.: 500787-45-1
M. Wt: 135.13 g/mol
InChI Key: PLRQRLCVTQZSBK-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-6-amine is a nitrogen-rich heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its fused tetrazolopyridine structure makes it a metabolically stable bioisostere for carboxyl groups and other functional moieties, a property that is extensively exploited in the design of novel pharmacologically active molecules . While specific biological data for this exact amine derivative is limited in public sources, its closely related chemical analogs, particularly 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, have demonstrated significant promise as potent inhibitors of Casein Kinase 2 (CK2), a kinase target in oncology, with one leader compound exhibiting inhibition in the nanomolar range (IC50 45 nM) . The tetrazole ring is a key feature in high-energy materials research due to its high nitrogen content . From a safety and handling perspective, users should note that the parent structure, tetrazolo[1,5-a]pyridine, has been classified as a dangerous good (HazMat Class 6.1) and requires appropriate hazardous material shipping procedures . Furthermore, thermal hazard assessments of the core structure reveal a complex decomposition process with significant exothermic activity, underscoring the importance of proper storage and handling away from excessive heat . This chemical serves as a key synthetic intermediate; for instance, tetrazolo[1,5-a]pyridine cores can be synthesized from 2-halopyridines or pyridine N-oxides using azide-based reagents . This compound is supplied for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex heterocyclic systems for screening against therapeutic targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

500787-45-1

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

tetrazolo[1,5-a]pyridin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H,6H2

InChI Key

PLRQRLCVTQZSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by cyclization to form the tetrazole ring . The reaction conditions often require careful control of temperature and the use of solvents such as acetonitrile or dimethylformamide.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Aminotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tetrazolo[1,5-a]pyridin-6-amine is a heterocyclic compound featuring a tetrazole ring fused with a pyridine ring, possessing a molecular weight of approximately 135.13 g/mol. It is of interest in both medicinal chemistry and materials science due to its diverse reactivity and biological activity. The compound's structure allows for modification and synthesis of derivatives with enhanced properties. Research indicates that this compound can interact with biological targets, such as enzymes or receptors, potentially modulating their activity. Studies have shown that compounds containing tetrazole rings can exhibit antimicrobial and anticancer activities.

Synthesis
this compound can be synthesized through several methods:

  • Cyclization Reactions Cyclization of precursors like 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate can efficiently yield tetrazolo[1,5-a]pyridines.
  • Denitrogenative Annulation Intramolecular denitrogenative annulation using suitable substrates under specific conditions can form the desired tetrazolo derivative.
  • Heat-Induced Reactions Treatment of pyridine N-oxides with azides at elevated temperatures can also lead to the formation of tetrazolo compounds in good yields.

Applications
this compound and its derivatives have a variety of applications across different fields. Research into the interaction profiles of this compound has revealed its potential to bind with various molecular targets. It can modulate enzyme activity and receptor functions, which is critical for understanding its therapeutic potential, and ongoing investigations focus on elucidating these interactions further to develop targeted therapies based on this compound.

Structural Analogs
Several compounds share structural similarities with this compound:

Compound NameStructural CharacteristicsUnique Features
Tetrazolo[1,5-a]pyridin-7-amineSimilar fused ring systemDifferent amine position affects reactivity
Tetrazolo[1,5-a]pyridin-8-amineAdditional nitrogen atomMay exhibit distinct biological activities
Tetrazolo[1,5-a]pyridin-5-amineVariation in amine positionUnique pharmacological profiles

The specific positioning of the amine on the pyridine ring in this compound influences its chemical behavior and interactions compared to its analogs, which can significantly affect pharmacological properties and reactivity patterns.

Mechanism of Action

The mechanism of action of 6-Aminotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Heterocyclic Compounds

Tetrazolo[1,5-a]pyrimidine Derivatives

These compounds replace the pyridine ring in the target compound with a pyrimidine ring (two nitrogen atoms). For example, tetrazolo[1,5-a]pyrimidine-7-amine (C₄H₄N₆) is synthesized via condensation of 1H-tetrazol-5-amine with morpholinoacrylonitrile, achieving 65% yield .

[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

Replacing the tetrazole ring with a triazole (three nitrogen atoms) introduces distinct electronic and steric properties. For instance, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine (CAS 941867-71-6) is synthesized via multi-component reactions and exhibits broad bioactivity, including herbicidal, antifungal, and antitumor effects . The triazole ring’s reduced nitrogen count compared to tetrazole may lower metabolic stability but improve synthetic accessibility .

Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Derivatives

Pyrazolo[1,5-a]pyrimidines (e.g., pyrazolo[1,5-a]pyrimidine-6-carbonitrile) feature a pyrazole ring fused to pyrimidine. These derivatives, synthesized via condensation of 5-aminopyrazole with diketones, show potent cytotoxicity against cancer cell lines (e.g., HCT-116 and MCF-7) . In contrast, pyrazolo[1,5-a]pyridin-6-amine (CAS 1556451-03-6) retains the pyridine core but substitutes tetrazole with pyrazole, reducing nitrogen content and altering electronic properties .

Tetrazolo[1,5-b]pyridazine Derivatives

Tetrazolo[1,5-b]pyridazin-6-amine (CAS 19195-43-8) replaces pyridine with pyridazine (two adjacent nitrogen atoms). This modification increases polarity and synthetic complexity, with reported yields up to 69% . Pyridazine’s electron-deficient nature may influence binding to hydrophobic enzyme pockets .

Physicochemical Properties and Stability

  • Tetrazolo[1,5-a]pyrimidine-7-amine : High thermal stability (decomposition >250°C) due to aromaticity .
  • Pyrazolo[1,5-a]pyridin-6-amine : Soluble in polar solvents (DMF, DMSO) .
  • [1,2,4]Triazolo[1,5-a]pyrimidines : Moderate aqueous solubility (logP: 1.2–2.5) .

Q & A

Q. What are the established synthetic routes for Tetrazolo[1,5-a]pyridin-6-amine and its derivatives?

this compound derivatives are typically synthesized via annulation reactions using aminoazoles, aldehydes, and triethylamine. For example, hydrazino-substituted intermediates react with nitrous acid to form tetrazolo-fused scaffolds . A green chemistry approach involves multicomponent reactions (e.g., hydrazine, ethyl acetoacetate, aldehydes, and ammonium acetate) catalyzed by meglumine under mild conditions, yielding pyrazolo-pyridinamine derivatives . Key reagents include sodium hydride (for nucleophilic substitution) and polar aprotic solvents like DMF .

Q. How are structural and purity analyses performed for this compound?

Characterization relies on 1H/13C NMR to confirm substituent positions and purity. For example, methylated derivatives of pyrazolo[1,5-a]pyrimidines were analyzed using NMR to verify regioselectivity and functional group integrity . X-ray crystallography is employed for absolute configuration determination, as seen in ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate . Elemental analysis and mass spectrometry further validate molecular formulas .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319) . Mandatory PPE includes nitrile gloves, chemical-resistant suits, and P95 respirators for particulate control . In case of eye exposure, rinse with water for 15 minutes and consult a physician . Store in a cool, dry environment to maintain stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

Optimization involves screening solvents, catalysts, and temperatures. For instance, meglumine-catalyzed multicomponent reactions in ethanol at room temperature achieve high yields (≥85%) . In contrast, silylformamidine-mediated functionalization of pyrazolo[1,5-a]pyrazines requires reflux in benzene and controlled crystallization . DOE (Design of Experiments) methods are recommended to balance variables like reagent stoichiometry and reaction time .

Q. What strategies resolve contradictions in regioselectivity data for tetrazolo-pyridine derivatives?

Discrepancies in substituent positioning (e.g., C6 vs. C7) arise from competing reaction pathways. Computational modeling (DFT) can predict thermodynamic favorability of intermediates. Experimentally, NOE NMR or X-ray crystallography clarifies regiochemistry, as demonstrated in pyrazolo[1,5-a]pyrimidine carboxylate derivatives . Adjusting electron-withdrawing/donating groups on aldehydes can also steer selectivity .

Q. What mechanistic insights explain the formation of tetrazolo-fused rings from hydrazino precursors?

Nitrosation of hydrazino groups with nitrous acid generates diazonium intermediates, which undergo cyclization to form tetrazolo rings. This is supported by trapping experiments and isotopic labeling . For pyrazolo[1,5-a]pyrimidines, enamine intermediates facilitate annulation via intramolecular cyclization .

Q. How do structural modifications (e.g., halogenation, methylation) impact biological activity?

Introducing trifluoromethyl or nitro groups at C2/C3 positions enhances anticancer activity by improving target binding (e.g., kinase inhibition) . Methylation at C7 in pyrazolo[1,5-a]pyrimidines reduces cytotoxicity but improves solubility . Structure-activity relationship (SAR) studies require iterative synthesis and assays (e.g., IC50 profiling against cancer cell lines) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

HPLC-MS with a C18 column and acetonitrile/water gradient resolves polar byproducts (e.g., unreacted hydrazines). Residual solvents (DMF, benzene) are quantified via GC-MS . For metal contaminants (e.g., Pd from cross-coupling), ICP-MS is essential .

Q. How can computational tools aid in designing novel this compound derivatives?

Molecular docking predicts binding to targets like EGFR or CDK2 . QSAR models correlate logP values with membrane permeability . DFT calculations optimize synthetic routes by evaluating transition-state energies .

Q. What in vitro models validate the pharmacological potential of this compound derivatives?

Anticancer activity is tested using MTT assays on HeLa or MCF-7 cells . Antibacterial screening follows CLSI guidelines against S. aureus and E. coli . Enzyme inhibition (e.g., COX-2) is assessed via fluorescence-based assays .

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